molecular formula C19H18ClN5O B11140492 5-chloro-1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide

5-chloro-1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide

Cat. No.: B11140492
M. Wt: 367.8 g/mol
InChI Key: XUDGKFGPGGFIPE-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazole ring fused to a pyridine ring, an indole moiety, and a carboxamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors

    Formation of Triazole Ring: The triazole ring can be synthesized by reacting a suitable hydrazine derivative with an appropriate nitrile under acidic conditions.

    Introduction of Indole Moiety: The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Formation of Carboxamide Group: The carboxamide group can be introduced by reacting the resulting intermediate with an appropriate isocyanate or by amidation of a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

5-chloro-1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. The triazole ring can bind to enzymes and receptors, modulating their activity. The indole moiety can interact with various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide is unique due to its combination of a triazole ring, pyridine ring, and indole moiety, which provides a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18ClN5O

Molecular Weight

367.8 g/mol

IUPAC Name

5-chloro-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]indole-2-carboxamide

InChI

InChI=1S/C19H18ClN5O/c1-24-15-8-7-14(20)11-13(15)12-16(24)19(26)21-9-4-6-18-23-22-17-5-2-3-10-25(17)18/h2-3,5,7-8,10-12H,4,6,9H2,1H3,(H,21,26)

InChI Key

XUDGKFGPGGFIPE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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